molecular formula C10H15Cl2N B12651963 (4-Chlorophenyl)-N,N,N-trimethylmethanaminium chloride CAS No. 6320-45-2

(4-Chlorophenyl)-N,N,N-trimethylmethanaminium chloride

Katalognummer: B12651963
CAS-Nummer: 6320-45-2
Molekulargewicht: 220.14 g/mol
InChI-Schlüssel: JCNRICBAKSSBCP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 31897 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC 31897 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but common methods include:

Industrial Production Methods

Industrial production of NSC 31897 often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 31897 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: N-chlorosuccinimide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, dichloromethane, chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxygenated derivatives, while substitution reactions could produce halogenated compounds.

Wissenschaftliche Forschungsanwendungen

NSC 31897 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which NSC 31897 exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

NSC 31897 stands out due to its specific reactivity and the range of reactions it can undergo. Its ability to participate in both oxidation and reduction reactions, as well as its versatility in substitution reactions, makes it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

6320-45-2

Molekularformel

C10H15Cl2N

Molekulargewicht

220.14 g/mol

IUPAC-Name

(4-chlorophenyl)methyl-trimethylazanium;chloride

InChI

InChI=1S/C10H15ClN.ClH/c1-12(2,3)8-9-4-6-10(11)7-5-9;/h4-7H,8H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

JCNRICBAKSSBCP-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.